

Technical Guide: 4-(4-Bromophenyl)-3-nitropyridine

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Compound of Interest

Compound Name: 4-(4-Bromophenyl)-3-nitropyridine

CAS No.: 942598-33-6

Cat. No.: B1404226

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A Strategic Biaryl Scaffold for Divergent Synthesis Part 1: Executive Summary & Identification

4-(4-Bromophenyl)-3-nitropyridine is a specialized biaryl intermediate used primarily in the synthesis of pharmacologically active heterocycles. Its structural value lies in its orthogonal reactivity: it possesses an electron-deficient pyridine core, a reducible nitro group for nitrogen-based functionalization, and a para-bromo handle on the phenyl ring allowing for sequential cross-coupling reactions.

This compound serves as a critical "linchpin" in medicinal chemistry, particularly for the development of kinase inhibitors and fused tricyclic systems (e.g., azacarboline) where precise, stepwise functionalization is required.

Chemical Identity Profile

Parameter	Specification
Chemical Name	4-(4-Bromophenyl)-3-nitropyridine
CAS Number	942598-33-6
Molecular Formula	C ₁₁ H ₇ BrN ₂ O ₂
Molecular Weight	279.09 g/mol
SMILES	O=C1=C(C2=CC=C(Br)C=C2)C=CN=C1
Core Scaffold	4-Arylpyridine
Primary Application	Precursor to 3-amino-4-arylpyridines; Suzuki/Buchwald coupling scaffold

Part 2: Synthesis & Chemoselectivity

The synthesis of **4-(4-bromophenyl)-3-nitropyridine** requires a chemoselective Suzuki-Miyaura coupling. The challenge is to couple the pyridine ring with the phenyl ring without affecting the bromine atom on the phenyl ring, which is reserved for downstream functionalization.

The Chemoselective Logic

The reaction utilizes 4-chloro-3-nitropyridine and 4-bromophenylboronic acid.

- **Electrophile Activation:** The C-Cl bond at the 4-position of the pyridine is highly activated toward oxidative addition by Palladium(0) due to the electron-withdrawing nature of the adjacent nitro group (-NO₂) and the pyridine nitrogen.
- **Selectivity:** This activation makes the Pyridine-Cl bond significantly more reactive than the Phenyl-Br bond. By controlling catalyst load and temperature, the coupling occurs exclusively at the pyridine chloride, leaving the phenyl bromide intact.

Experimental Protocol: Chemoselective Suzuki Coupling

Note: This protocol assumes standard Schlenk line techniques for air-sensitive catalysts.

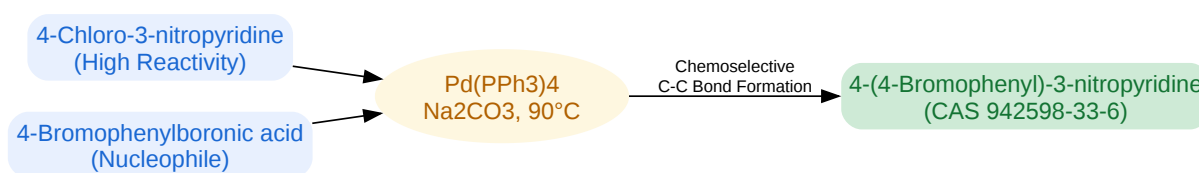
Reagents:

- 4-Chloro-3-nitropyridine (1.0 equiv)
- 4-Bromophenylboronic acid (1.1 equiv)
- Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
- Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)
- Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Workflow:

- Degassing: Sparge the 1,4-Dioxane and 2.0 M Na₂CO₃ solution with Argon for 30 minutes to remove dissolved oxygen. Rationale: Oxygen degrades the Pd(0) catalyst and promotes homocoupling.
- Charging: In a reaction vessel equipped with a condenser, add 4-chloro-3-nitropyridine, 4-bromophenylboronic acid, and Pd(PPh₃)₄ under an Argon stream.
- Solvation: Add the degassed 1,4-Dioxane followed by the base solution.
- Reaction: Heat the mixture to 85-90°C for 4–6 hours. Monitor via TLC or LC-MS.
 - Endpoint: Disappearance of 4-chloro-3-nitropyridine.
- Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.
- Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Visualization: Synthesis Pathway



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Figure 1: Chemoselective synthesis exploiting the electronic activation of the nitropyridine core.

Part 3: Downstream Applications & Divergent Synthesis

The utility of CAS 942598-33-6 lies in its ability to serve as a branch point. The nitro group can be reduced to an amine, and the bromine atom remains available for a second cross-coupling event.

Pathway A: Nitro Reduction (The "Aniline" Route)

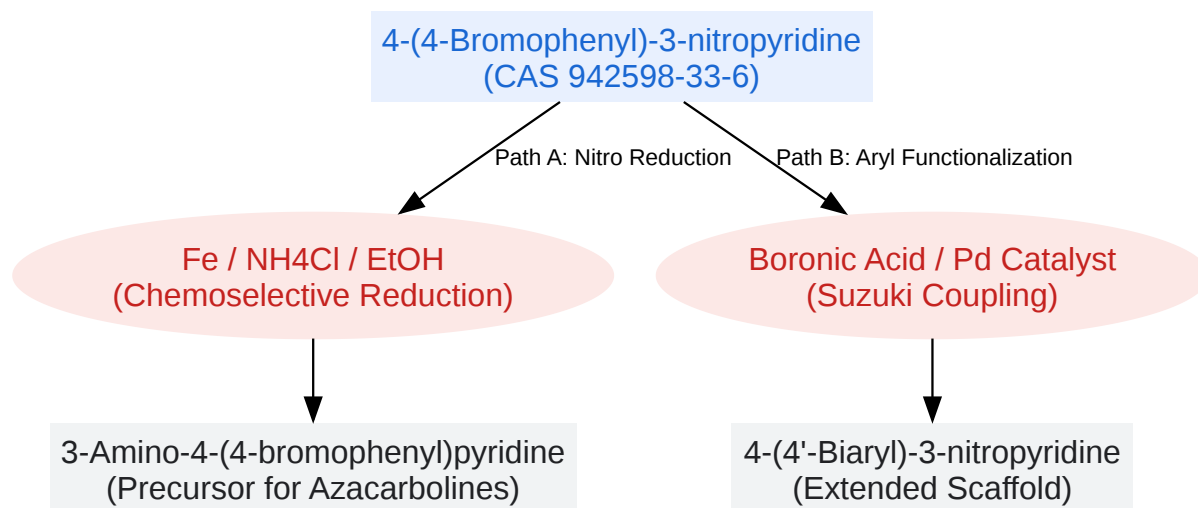
To access 3-amino-4-arylpyridines (precursors to drug scaffolds), the nitro group must be reduced.

- Critical Caution: Standard catalytic hydrogenation ($H_2/Pd-C$) carries a high risk of debromination (cleaving the C-Br bond).
- Recommended Method: Iron-mediated reduction (Fe/NH_4Cl) or Stannous Chloride ($SnCl_2$) reduction. These methods are chemoselective for $-NO_2$ over Ar-Br.

Pathway B: Sequential Cross-Coupling

The retained bromine atom allows for the attachment of a third ring system or a solubilizing tail via a second Suzuki or Buchwald-Hartwig coupling.

Visualization: Divergent Functionalization



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Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the nitro and bromo groups.

Part 4: Safety & Handling

- Hazard Identification: As a nitropyridine derivative, this compound should be treated as potentially explosive at high temperatures or under shock, although the aryl substituent stabilizes it relative to simple nitropyridines.
- Toxicology: Pyridine derivatives are often skin and respiratory irritants. The bromo-substituent suggests potential persistence.
- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light.

References

- Sigma-Aldrich. Product Detail: **4-(4-bromophenyl)-3-nitropyridine**. Retrieved from (Verified Source for CAS 942598-33-6).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*. (Foundational reference for the Suzuki-Miyaura coupling protocol used in this guide).

- Lutz, F., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides.[1] Bioorganic & Medicinal Chemistry Letters. (Demonstrates the reactivity of 4-chloro-3-nitropyridine in Pd-catalyzed couplings).
- Matrix Fine Chemicals.4-Bromo-3-nitropyridine Product Page. [Link](#) (Reference for precursor data and structural analogs).

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Sources

- 1. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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